N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Description

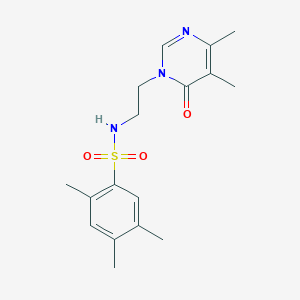

This compound features a pyrimidinone core substituted with 4,5-dimethyl groups, linked via an ethyl chain to a 2,4,5-trimethylbenzenesulfonamide moiety. The trimethylbenzene substituents may influence steric bulk and lipophilicity, affecting solubility and crystallinity.

Properties

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-11-8-13(3)16(9-12(11)2)24(22,23)19-6-7-20-10-18-15(5)14(4)17(20)21/h8-10,19H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDECPXNIACBXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H21N5O4S

- Molecular Weight : 391.4 g/mol

- CAS Number : 2034452-88-3

The compound features a sulfonamide moiety linked to a pyrimidinone derivative through an ethyl spacer. The structural elements contribute to its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and proteins:

- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial folate synthesis, making it significant in antibacterial strategies.

- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by affecting cancer cell proliferation through various pathways .

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit promising anticancer effects. For instance, an MTT assay was employed to evaluate cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- HT-29 (Human colorectal adenocarcinoma)

The results indicated that compounds structurally related to this compound showed significant inhibition of cell proliferation in these lines .

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial properties. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Saccharomyces cerevisiae | Moderate inhibition |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

- Synthesis and Evaluation :

- Antitumor Mechanism Exploration :

-

Selectivity and Toxicity :

- An important aspect of drug development is the selectivity of anticancer agents towards tumor cells versus normal cells. Studies indicated that while some derivatives were effective against cancer cells, they also exhibited toxicity towards normal fibroblast cell lines, necessitating further optimization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidinone/Acetamide Derivatives

Compounds such as N-(2,4,5-trichlorophenyl)-2-chloroacetamide () share a phenylacetamide backbone but differ in substituents. Key distinctions:

- Substituent Effects: The target compound’s 4,5-dimethylpyrimidinone contrasts with chloro-substituted phenyl rings in analogs.

- Crystallinity: highlights that chloro-substituted phenylacetamides adopt monoclinic or orthorhombic crystal systems (e.g., P21/n, Pmc21). The trimethylbenzenesulfonamide group in the target compound likely induces distinct packing due to steric bulk, though direct crystallographic data is unavailable.

Table 1: Structural and Crystallographic Comparison

Sulfonamide vs. Acetamide Functionality

The target compound’s benzenesulfonamide group differs from acetamide-linked analogs (e.g., 2-(2,6-dimethylphenoxy)acetamido derivatives in ):

- Biological Interactions: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may share mechanistic similarities, though pharmacological data is absent in provided evidence .

Methyl vs. Chloro Substituents

and highlight substituent positioning:

- Methyl Groups: The 2,4,5-trimethylbenzene in the target compound may improve lipid solubility compared to chloro-substituted analogs.

- Thiazole Derivatives: lists 2,4,5-trimethylthiazole, where methyl positioning influences aromaticity. While thiazoles differ from pyrimidinones, the 4,5-dimethyl substitution in both systems may similarly modulate ring electron density .

Research Findings and Implications

- Structural Flexibility: The ethyl linker between pyrimidinone and sulfonamide groups may confer conformational adaptability, unlike rigid analogs with direct aryl-amide bonds .

- Synthonic Interactions : The sulfonamide’s SO₂ group could engage in stronger hydrogen bonds than acetamide’s carbonyl, impacting solid-state stability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.